3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid is an organic compound with the molecular formula C16H11F3O3 It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid typically involves the reaction of 3-(trifluoromethyl)phenol with 2-bromophenylacetic acid under basic conditions to form the intermediate 3-(trifluoromethyl)phenoxyphenylacetic acid. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactor technology to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various carboxylic acids, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
2-[3-(Trifluoromethyl)phenoxy]nicotinic acid: Similar structure but with a pyridine ring instead of a phenyl ring.
3-(Trifluoromethyl)phenylacetic acid: Contains a trifluoromethyl group attached to a phenylacetic acid moiety.
3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid: Similar structure with a chloro group instead of a phenyl ring.
Uniqueness
3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid is unique due to its specific combination of a trifluoromethyl group and a phenoxyphenyl moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C16H11F3O3 |
---|---|
Molecular Weight |
308.25 g/mol |
IUPAC Name |
3-[2-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H11F3O3/c17-16(18,19)12-5-3-6-13(10-12)22-14-7-2-1-4-11(14)8-9-15(20)21/h1-10H,(H,20,21) |
InChI Key |
IBBJOWCFBWEAEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.